6-Fluoro-2-methoxyquinoline
Description
The Quinoline (B57606) Scaffold as a Privileged Structure in Drug Discovery
The quinoline ring system, a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is widely recognized as a "privileged scaffold" in medicinal chemistry. smolecule.com This designation is attributed to its ability to serve as a versatile template for the development of ligands for a diverse range of biological targets. The structural rigidity of the quinoline nucleus, combined with its capacity for functionalization at various positions, allows for the precise spatial arrangement of pharmacophoric features necessary for potent and selective interactions with proteins and enzymes. nih.govnih.gov
This inherent versatility has led to the incorporation of the quinoline motif into numerous approved drugs spanning a wide spectrum of therapeutic areas. researchgate.netchemsrc.com Its derivatives have demonstrated significant pharmacological activities, including anticancer, antimalarial, antibacterial, antiviral, anti-inflammatory, and antifungal properties. chemsrc.comresearchgate.net The ability of the quinoline core to interact with biological targets through various mechanisms, such as DNA intercalation, enzyme inhibition, and receptor modulation, underscores its enduring importance in the design and development of new therapeutic agents.
Significance of Fluorine and Methoxy (B1213986) Substituents in Bioactive Molecules
The biological activity and pharmacokinetic profile of a drug candidate can be profoundly influenced by the nature and position of its substituents. In this context, the fluorine atom and the methoxy group are two of the most strategically employed functional groups in modern drug design.
Fluorine , being the most electronegative element, imparts unique properties to organic molecules. arabjchem.org Its small size allows it to act as a bioisostere of a hydrogen atom, yet its strong electron-withdrawing nature can significantly alter the acidity (pKa) of nearby functional groups, influencing drug-receptor interactions and bioavailability. ossila.comtandfonline.com A key advantage of incorporating fluorine is the enhancement of metabolic stability. By blocking sites susceptible to metabolic oxidation by cytochrome P450 enzymes, the C-F bond can increase the half-life of a drug. ossila.comeuropa.eu Furthermore, fluorine substitution can improve membrane permeability and binding affinity to target proteins. arabjchem.orgossila.com
The methoxy group (-OCH₃) is also a prevalent feature in many natural products and synthetic drugs. derpharmachemica.combldpharm.com While it can be susceptible to O-demethylation, its inclusion is often strategic. acs.orgjscimedcentral.com A methoxy group on an aromatic ring is considered a non-lipophilic substituent, which can be advantageous as excessive lipophilicity often negatively impacts a drug's absorption, distribution, metabolism, and excretion (ADME) properties. acs.orgjscimedcentral.com The oxygen atom can act as a hydrogen bond acceptor, and the entire group can participate in van der Waals interactions within a protein's binding pocket, thereby enhancing binding affinity. bldpharm.comjscimedcentral.com The strategic placement of a methoxy group can therefore improve potency and modulate physicochemical properties. nih.gov
Research Landscape of 6-Fluoro-2-methoxyquinoline and its Derivatives
The combination of a quinoline scaffold with fluorine and methoxy substituents presents a compelling strategy for the development of novel bioactive compounds. Research into this compound and its isomers has primarily focused on their potential as antimicrobial and anticancer agents, often leveraging the established mechanisms of quinoline-based drugs.
Much of the available research investigates isomers such as 3-fluoro-6-methoxyquinoline (B1245202) and 6-fluoro-4-methoxyquinoline . Derivatives of 3-fluoro-6-methoxyquinoline have been explored as a class of novel bacterial topoisomerase inhibitors (NBTIs). nih.govresearchgate.net These compounds demonstrate potent activity against bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial survival. nih.govacs.org For instance, one optimized derivative showed excellent in vitro activity against Staphylococcus aureus (MIC₉₀ = 0.125µg/mL) and efficacy in in vivo infection models. nih.govresearchgate.net
Similarly, derivatives of 6-fluoro-4-methoxyquinoline have been identified as lead compounds for developing new antibacterial and antifungal agents. The fluorine atom is noted to enhance lipophilicity, which can improve membrane permeability. Some derivatives of this scaffold have also shown promise as anticancer agents by inhibiting protein kinases involved in cancer progression.
Research on other related structures further illustrates the therapeutic potential of this substitution pattern. For example, various 6-fluoroquinolone derivatives have been synthesized and tested for a range of activities:
Anticancer Activity : Schiff's bases incorporating a 6-methoxyquinoline (B18371) moiety have been evaluated against breast (MCF7) and lung (A549) cancer cell lines, with some compounds showing promising IC₅₀ values. ajgreenchem.com AXL kinase inhibitors, a class of anticancer agents, have been developed using a 6-methoxyquinoline core. acs.org
Antimicrobial Activity : 6-fluoroquinolone derivatives have been functionalized to create compounds with broad-spectrum antibacterial activity. researchgate.net Thioquinolines derived from 6-fluoro-4-hydroxy-2-(trifluoromethyl)quinoline (B1362431) have been investigated as potential antitubercular and antiplasmodial agents. ossila.com
While direct and extensive research on the biological activities of This compound itself is less prevalent in the literature compared to its isomers, its availability from chemical suppliers bldpharm.com and the existence of derivatives like this compound-3-carboxylic acid chemsrc.com suggest its primary role as a key building block or intermediate in the synthesis of more complex and biologically active molecules. The research on its close isomers provides a strong rationale for the potential bioactivity of derivatives yet to be synthesized from the this compound scaffold.
Compound and Derivative Data
Below are interactive tables summarizing the compounds mentioned in this article and the reported biological activities of various quinoline derivatives.
| Compound Name | Chemical Structure |
|---|---|
| This compound | A quinoline ring with a fluorine at position 6 and a methoxy group at position 2. |
| 3-Fluoro-6-methoxyquinoline | A quinoline ring with a fluorine at position 3 and a methoxy group at position 6. |
| 6-Fluoro-4-methoxyquinoline | A quinoline ring with a fluorine at position 6 and a methoxy group at position 4. |
| This compound-3-carboxylic acid | A this compound core with a carboxylic acid group at position 3. |
| 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline | A quinoline ring with a fluorine at position 6, a hydroxyl at position 4, and a trifluoromethyl at position 2. |
| Derivative Class | Reported Biological Activity | Target/Mechanism | Reference |
|---|---|---|---|
| 3-Fluoro-6-methoxyquinoline Derivatives | Antibacterial | Inhibitors of DNA Gyrase and Topoisomerase IV | nih.govresearchgate.net |
| 6-Fluoro-4-methoxyquinoline Derivatives | Antibacterial, Antifungal, Anticancer | DNA Gyrase/Topoisomerase Inhibition, Protein Kinase Inhibition | |
| 6-Methoxyquinoline-based Schiff's Bases | Anticancer (Breast, Lung) | Cytotoxicity | ajgreenchem.com |
| 6-Methoxyquinoline-based Kinase Inhibitors | Anticancer | AXL Kinase Inhibition | acs.org |
| 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline Derivatives | Antitubercular, Antiplasmodial | Not specified | ossila.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-fluoro-2-methoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO/c1-13-10-5-2-7-6-8(11)3-4-9(7)12-10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIZUSOWUSDBAHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=C1)C=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10682437 | |
| Record name | 6-Fluoro-2-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10682437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1226808-76-9 | |
| Record name | 6-Fluoro-2-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10682437 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 6 Fluoro 2 Methoxyquinoline Systems
Positional and Stereochemical Impact of Fluorine Substitution on Biological Activity
The introduction of a fluorine atom into a quinoline (B57606) ring can significantly alter its biological profile. orientjchem.orgresearchgate.net The position of this substitution is a critical determinant of the compound's activity and potency.
The C-6 position of the quinoline ring is a common site for fluorine substitution in many biologically active compounds, including the widely recognized fluoroquinolone antibiotics. orientjchem.orgnih.gov The presence of fluorine at this position is often associated with enhanced antibacterial activity. orientjchem.orgnih.gov This enhancement is attributed to several factors, including increased lipophilicity, which can improve cellular uptake and membrane permeability. orientjchem.org The high electronegativity of fluorine can also influence the electronic environment of the quinoline ring, potentially improving interactions with biological targets like DNA gyrase and topoisomerase IV. nih.gov
Studies comparing different positional isomers of fluoroquinolines have demonstrated the importance of the C-6 position. For instance, in a series of antimalarial styrylquinolines, the introduction of a fluorine atom at C-6 resulted in improved antiplasmodial activity compared to their non-fluorinated or methoxylated counterparts. nih.gov Furthermore, the activity can be sensitive to the placement of the fluorine atom on other parts of the molecule. For example, altering a fluorine substituent from the para to the ortho position on a connected styryl group led to a significant decrease in antimalarial activity. nih.gov
While direct stereochemical considerations for a fluorine atom on the aromatic quinoline ring are not applicable, the stereochemistry of other parts of the molecule can be profoundly influenced by the electronic effects of the C-6 fluorine. For some quinoline derivatives, compounds with an (R)-configuration at a chiral center in a side chain have shown greater activity than their (S)-configuration counterparts. orientjchem.org The electronic properties endowed by the 6-fluoro substituent can influence the preferred conformation of such side chains, thereby impacting their interaction with chiral biological receptors.
The bioisosteric replacement of a hydrogen atom with fluorine is a common strategy in medicinal chemistry. researchgate.netnih.gov Due to its relatively small size, fluorine introduces minimal steric hindrance while significantly altering the electronic properties of the molecule. researchgate.net This can lead to enhanced binding affinity with target proteins and improved target selectivity. researchgate.net In the context of 6-fluoroquinoline (B108479) derivatives, the fluorine atom's ability to act as a hydrogen bond acceptor and modulate the pKa of the quinoline nitrogen can be crucial for receptor binding. researchgate.net
Modulatory Effects of the Methoxy (B1213986) Group on Pharmacological Profiles
The methoxy group at the C-2 position of the quinoline ring also plays a significant role in modulating the pharmacological profile of 6-fluoro-2-methoxyquinoline derivatives. The electronic and steric characteristics of the methoxy group can impact a compound's anticancer and other biological activities. orientjchem.org
In some quinoline-based anticancer agents, the presence of a methoxy group has been shown to be beneficial for activity. For example, in a series of tubulin inhibitors, compounds bearing a 3',4',5'-trimethoxyphenyl group at the C-2 position of the quinoline scaffold displayed potent antitumor activity. nih.gov This suggests that the electronic and steric properties of the methoxy groups are important for binding to the colchicine (B1669291) binding site of tubulin. nih.gov
However, the effect of a methoxy group can be highly context-dependent. In some cases, it may reduce activity compared to other substituents. For instance, in a study of ACE2 inhibitors, methoxy substitution at position 6 was found to reduce inhibitory activity compared to the non-methoxy analog, suggesting potential steric or unfavorable electronic effects.
Influence of Substituents at Key Quinoline Positions (C-3, C-4, C-7, C-8) on Biological Potency
The biological potency of this compound systems can be further modulated by the introduction of various substituents at other key positions on the quinoline ring, namely C-3, C-4, C-7, and C-8.
C-3 Position: The C-3 position is often crucial for activity. In some series of quinoline derivatives, a substituent at the C-3 position is an absolute requirement for biological activity. acs.orgresearchgate.net For example, in a study of α2C-adrenoceptor antagonists, the presence of a substituent at the 3-position of the quinoline ring was found to be critical. acs.orgresearchgate.net
C-4 Position: Substituents at the C-4 position can also significantly enhance biological potency. orientjchem.org In the case of some quinoline-based anticancer drugs, the introduction of a hydroxymethyl substituent at the C-4 position led to a significant improvement in antitumor activity. nih.gov Conversely, the presence of a carboxylic acid or methyl ester group at this position resulted in inactive compounds, highlighting the specific nature of the required interaction. nih.gov
C-7 Position: The C-7 position is another key site for modification. In certain fluoroquinolones, the substituent at C-7 is critical for potent antimicrobial activity as it can impede the efficiency of efflux pumps that reduce intracellular drug concentration. oup.com In the context of anticancer quinolines, the presence of a hydroxyl or methoxy group at the C-7 position has been shown to improve antitumor activity. orientjchem.org
C-8 Position: Substituents at the C-8 position can affect the planarity of the quinoline ring and influence target affinity. oup.com The introduction of a methoxy group at C-8 has been shown to increase the effectiveness of some anticancer fluoroquinolone derivatives. mdpi.com In other quinoline series, a methyl group at the C-8 position enhanced in vitro activity against gram-positive bacteria. oup.com However, in some instances, the presence of a C-8 substituent can be detrimental to activity. nih.gov
The following table summarizes the influence of substituents at these key positions on the biological activity of various quinoline derivatives.
| Position | Favorable Substituents | Impact on Biological Activity | Reference |
|---|---|---|---|
| C-3 | Hydroxymethyl, Benzylamino | Essential for PDE5 inhibitory activity and α2C-adrenoceptor antagonism. | acs.orgresearchgate.netarabjchem.org |
| C-4 | Hydroxymethyl | Significantly improved antitumor activity. | nih.gov |
| C-7 | Hydroxyl, Methoxy | Improved antitumor activity. | orientjchem.org |
| C-8 | Methyl, Methoxy | Enhanced gram-positive antibacterial activity and anticancer effectiveness. | oup.commdpi.com |
Conformational Analysis and its Correlation with Receptor Interactions
The three-dimensional conformation of this compound derivatives is a critical factor in determining their interaction with biological receptors. The planarity of the quinoline ring system, along with the orientation of its substituents, dictates the molecule's ability to fit into the binding site of a target protein.
Computational modeling and molecular docking studies are valuable tools for understanding these interactions. nih.govmdpi.com For fluoroquinolones, the mechanism of action often involves the formation of a stable ternary complex with bacterial DNA gyrase and DNA. mdpi.com The specific binding interactions, including hydrogen bonds and π-π stacking, are dependent on the precise conformation of the quinoline derivative.
In the case of fluoroquinolone antibiotics, the binding site in the DNA gyrase-DNA complex is a well-defined pocket. mdpi.com The quinolone molecule intercalates into the DNA, and specific residues in the enzyme, such as Ser-83 and Asp-87 in GyrA, form key interactions with the drug. nih.gov The conformation of the substituents at positions like C-7 is crucial for these interactions and for overcoming resistance mechanisms. wikipedia.org
Similarly, for quinoline-based inhibitors of other enzymes, such as tubulin, the conformational arrangement of the molecule is paramount for effective binding. nih.gov The orientation of the 2-methoxyphenyl group and other substituents in relation to the quinoline core determines the strength of the interaction with the colchicine binding site. nih.gov
Biological Activities and Pharmacological Applications of 6 Fluoro 2 Methoxyquinoline Derivatives
Antimicrobial Spectrum and Mechanism of Action
Derivatives of 6-fluoro-2-methoxyquinoline have shown promise as broad-spectrum antibacterial agents, exhibiting activity against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net The presence of the fluorine atom often enhances lipophilicity, which can improve the compound's ability to permeate bacterial cell membranes. Modifications at various positions on the quinoline (B57606) ring have been explored to optimize antibacterial potency.
For instance, certain quinoline derivatives have demonstrated significant activity against a range of bacterial strains, including multidrug-resistant ones. One study highlighted a quinoline-coupled hybrid, compound 5d, which showed potent effects against most tested Gram-positive and Gram-negative strains with Minimum Inhibitory Concentration (MIC) values ranging from 0.125 to 8 µg/mL. nih.gov Another example is moxifloxacin (B1663623), a fourth-generation 8-methoxyquinolone, which has demonstrated improved activity against a spectrum of pathogens including S. pneumoniae, H. influenzae, and E. coli. who.int
Table 1: Antibacterial Activity of Selected Quinoline Derivatives
| Compound/Derivative | Bacterial Strain | Activity/MIC | Source |
|---|---|---|---|
| Quinoline-coupled hybrid 5d | Gram-positive & Gram-negative strains | 0.125–8 µg/mL | nih.gov |
| Moxifloxacin | S. pneumoniae, H. influenzae, E. coli | Improved activity | who.int |
| N-Acylated Ciprofloxacin Derivatives (e.g., 1 & 2) | Staphylococci | 0.05–0.4 µg/mL (1.25–10-fold more active than Ciprofloxacin) | acs.org |
| Chloroacetyl conjugate (3) | S. aureus & S. epidermidis strains | 0.1–0.8 µg/mL | acs.org |
Beyond their antibacterial action, quinoline derivatives have also been investigated for their antifungal properties. researchgate.netnih.gov The structural versatility of the quinoline ring allows for modifications that can lead to potent antifungal agents. nih.gov
Research has shown that certain fluorinated quinoline analogs exhibit good antifungal activity. nih.gov For example, a study on new fluorinated quinoline analogs found that several compounds, including 2b, 2e, 2f, 2k, and 2n, displayed significant activity (over 80%) against S. sclerotiorum at a concentration of 50 µg/mL. nih.gov Another compound, 2g, showed notable activity (80.8%) against R. solani. nih.gov Additionally, some C-7 modified derivatives of moxifloxacin have been reported to possess high antifungal activity against F. solani and T. rubrum. who.int
Table 2: Antifungal Activity of Selected Fluorinated Quinoline Analogs
| Compound | Fungal Strain | Activity (at 50 µg/mL) | Source |
|---|---|---|---|
| 2b, 2e, 2f, 2k, 2n | S. sclerotiorum | >80% inhibition | nih.gov |
| 2g | R. solani | 80.8% inhibition | nih.gov |
| C-7 modified moxifloxacin derivatives | F. solani, T. rubrum | High potency | who.int |
A primary mechanism by which many quinoline-based antimicrobials exert their effect is through the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.govmdpi.com These essential enzymes are responsible for managing DNA topology, which is crucial for DNA replication, transcription, and repair. mdpi.com
Fluoroquinolones, a well-known class of quinoline antibiotics, function by stabilizing the complex formed between the topoisomerase and DNA, leading to double-stranded breaks in the bacterial DNA and ultimately cell death. nih.gov The interaction often involves a "water-metal-ion bridge," requiring a divalent metal ion for the drug to effectively cleave the DNA. nih.gov Novel 3-fluoro-6-methoxyquinoline (B1245202) derivatives have been specifically designed as inhibitors of both DNA gyrase and topoisomerase IV. acs.orgacs.org The dual-targeting ability of these compounds can be advantageous in overcoming bacterial resistance. acs.org
Antifungal Properties of Quinoline Derivatives
Antineoplastic Potency and Cellular Impact
Quinoline derivatives have emerged as a significant scaffold in the development of anticancer agents, demonstrating the ability to inhibit the proliferation of various cancer cell lines and suppress tumor growth. arabjchem.orgmdpi.com The planar aromatic system of the quinoline ring allows it to intercalate into DNA or interact with key enzymes involved in cancer progression. arabjchem.org
Numerous studies have highlighted the antiproliferative activity of quinoline derivatives against a range of cancers, including breast, lung, and colon cancer. arabjchem.org For example, a methoxy-based quinoline compound, Q33, was found to have potent antiproliferative activity against lung and breast cancer by acting as a dual inhibitor of EGFR and HER-2, thereby reducing tumor growth and angiogenesis. arabjchem.orgrsc.org Another study on 8-hydroxyquinoline-5-sulfonamides showed that compound 3c exhibited high activity against human amelanotic melanoma (C-32), human breast adenocarcinoma (MDA-MB-231), and human lung adenocarcinoma (A549) cell lines, with efficacy comparable to cisplatin (B142131) and doxorubicin. mdpi.com
Table 3: Antiproliferative Activity of Selected Quinoline Derivatives
| Compound/Derivative | Cancer Cell Line | Activity (IC50) | Source |
|---|---|---|---|
| Methoxy-based quinoline (Q33) | Lung and Breast Cancer | Potent antiproliferative activity | arabjchem.org |
| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide (3c) | C-32, MDA-MB-231, A549 | Comparable to cisplatin/doxorubicin | mdpi.com |
| N-Acylated Ciprofloxacin Derivatives (3 and 15) | Prostate PC3 cells | IC50 2.02–4.8 µM (up to 6.5-fold stronger than cisplatin) | acs.org |
The anticancer effects of this compound derivatives are often linked to their ability to modulate various oncogenic signaling pathways. acs.org Cancer cells frequently exhibit altered metabolic pathways, such as a high rate of aerobic glycolysis, a phenomenon known as the Warburg effect. researchgate.net Targeting these metabolic vulnerabilities is a promising strategy in cancer therapy. researchgate.net
Some quinoline derivatives have been shown to interfere with key signaling pathways that drive cancer cell proliferation and survival, such as the PI3K/Akt and MAPK pathways. acs.orgacs.org For instance, certain inhibitors containing a 6-methoxyquinoline (B18371) core have been shown to mediate the inhibition of AXL signaling, which in turn suppresses the expression of transcription factors involved in the epithelial-mesenchymal transition (EMT), a key process in cancer metastasis. acs.org Furthermore, some studies have investigated the inhibition of lactate (B86563) dehydrogenase (LDH), a crucial enzyme in the final step of glycolysis, by derivatives of 4-hydroxyquinoline-2- and -3-carboxylic acids, suggesting a potential mechanism for disrupting cancer cell metabolism. unibo.it
Inhibition of Cancer Cell Proliferation and Tumor Growth Suppression
Anti-Inflammatory Modulatory Effects
Derivatives of the quinoline scaffold are recognized for their potential to modulate inflammatory responses. orientjchem.orgeburon-organics.com Research into specific structural analogues, including those with fluoro and methoxy (B1213986) substitutions, has highlighted their ability to interfere with key inflammatory pathways. For instance, certain 2-substituted 3-arylquinoline derivatives have been investigated for their capacity to inhibit inflammatory responses induced by lipopolysaccharide (LPS) in macrophages. mdpi.com
One study identified compounds that potently inhibited the production of nitric oxide (NO), a key inflammatory mediator, in LPS-stimulated J774A.1 macrophage cells. Among the synthesized molecules, compounds 18a and 18b were selected for further evaluation due to their significant inhibitory activity. mdpi.com These compounds were assessed for their effects on the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). The research demonstrated that these quinoline derivatives could effectively suppress the release of these cytokines in a dose-dependent manner, indicating their potential as anti-inflammatory agents. mdpi.com
Similarly, other studies have synthesized various quinoline derivatives and evaluated their anti-inflammatory effects. researchgate.netnih.gov For example, a series of 2-(furan-2-yl)-4-phenoxyquinoline derivatives were found to inhibit the release of lysozyme (B549824) and β-glucuronidase from neutrophils. nih.gov Specifically, compound 6 , 1-[3-[(2-Furan-2-yl)quinolin-4-yloxy]phenyl]ethanone, was identified as a potent inhibitor of TNF-α formation with an IC₅₀ value of 2.3 μM. nih.gov Another compound, 9-(4-fluoro-phenyl)-5,8,9,10-tetrahydro-4H-7-oxa-2,3,9,11b-tetraaza-cyclopenta[a]anthracene (6d in the source), showed more potent anti-inflammatory activity than the reference drug ibuprofen (B1674241) in a xylene-induced ear edema test in mice. researchgate.net
Table 1: Anti-inflammatory Activity of Selected Quinoline Derivatives This table is interactive. You can sort and filter the data.
| Compound Number | Derivative Class | Assay | Target/Endpoint | Result | Reference |
|---|---|---|---|---|---|
| 18a | 2-Substituted 3-arylquinoline | LPS-induced J774A.1 cells | Nitric Oxide (NO) Production | Potent Inhibition | mdpi.com |
| 18b | 2-Substituted 3-arylquinoline | LPS-induced J774A.1 cells | Nitric Oxide (NO) Production | Potent Inhibition, Non-cytotoxic | mdpi.com |
| 6 | 2-(Furan-2-yl)-4-phenoxyquinoline | Neutrophil Degranulation | TNF-α Formation | IC₅₀ = 2.3 μM | nih.gov |
| 8 | 2-(Furan-2-yl)-4-phenoxyquinoline | Neutrophil Degranulation | β-Glucuronidase Release | IC₅₀ = 5.0 μM | nih.gov |
| 6d | Cyclopenta[a]anthracene derivative | Xylene-induced ear edema | Edema Inhibition | 68.28% inhibition | researchgate.net |
Antitubercular Activity against Mycobacterium tuberculosis
The quinoline scaffold is a cornerstone in the development of antitubercular agents, with fluoroquinolones being used as second-line drugs for treating multidrug-resistant tuberculosis (MDR-TB). tandfonline.comnih.gov Research has focused on modifying the quinoline nucleus to enhance efficacy against Mycobacterium tuberculosis. The inclusion of fluorine and methoxy groups has been a key strategy in this effort. researchgate.net
Studies on hybrid molecules have shown considerable promise. For instance, quinoline-pyrazole analogs incorporating a 6-fluoroquinoline (B108479) scaffold demonstrated superior inhibitory activity against M. tuberculosis compared to their 6-methoxyquinoline counterparts. researchgate.net Four specific derivatives from this series, 8b, 8c, 8j, and 8o , displayed significant antitubercular activity. researchgate.net
Another study focused on 3-benzyl-6-bromo-2-methoxy-quinoline derivatives. While not containing fluorine, this research highlights the importance of the 2-methoxy group. Compounds 3, 8, 17, and 18 from this series showed 92-100% growth inhibition of M. tuberculosis H37Rv at a concentration of 6.25 µg/mL. researchgate.net Further investigations into isatin-tethered quinolines revealed that substitutions on the quinoline ring are crucial for activity. For example, N-methylation and N-benzylation of the oxindole (B195798) part of the molecule enhanced the activity of both 6-chloro and 7-chloroquinoline (B30040) derivatives. mdpi.com Specifically, compound Q8b , an N-benzylated 7-chloroquinoline derivative, exhibited a potent Minimum Inhibitory Concentration (MIC) of 0.06 µg/mL against M. tuberculosis. mdpi.com The presence of a fluoro group on the quinoline ring is also noted as being conducive to activity. tandfonline.com
**Table 2: Antitubercular Activity of Selected Quinoline Derivatives against M. tuberculosis*** *This table is interactive. You can sort and filter the data.
| Compound Number | Derivative Class | Strain | Activity (MIC) | Reference |
|---|---|---|---|---|
| 8b | Quinoline-pyrazole hybrid | H37Rv | Significant Activity | researchgate.net |
| 8c | Quinoline-pyrazole hybrid | H37Rv | Significant Activity | researchgate.net |
| 8j | Quinoline-pyrazole hybrid | H37Rv | Significant Activity | researchgate.net |
| 8o | Quinoline-pyrazole hybrid | H37Rv | Significant Activity | researchgate.net |
| 3 | 3-Benzyl-6-bromo-2-methoxy-quinoline | H37Rv | 6.25 µg/mL (92-100% inhibition) | researchgate.net |
| 8 | 3-Benzyl-6-bromo-2-methoxy-quinoline | H37Rv | 6.25 µg/mL (92-100% inhibition) | researchgate.net |
| 17 | 3-Benzyl-6-bromo-2-methoxy-quinoline | H37Rv | 6.25 µg/mL (92-100% inhibition) | researchgate.net |
| 18 | 3-Benzyl-6-bromo-2-methoxy-quinoline | H37Rv | 6.25 µg/mL (92-100% inhibition) | researchgate.net |
| Q8b | Isatin-tethered 7-chloroquinoline | H37Rv | 0.06 µg/mL | mdpi.com |
| Q8h | Isatin-tethered 6-chloroquinoline | H37Rv | 0.12 µg/mL | mdpi.com |
Emerging Therapeutic Applications (e.g., Antiepileptic, Anti-Alzheimer Properties)
The versatility of the quinoline scaffold extends to the central nervous system, with derivatives being explored for neurodegenerative diseases and epilepsy. researchgate.netresearchgate.net
Anti-Alzheimer Properties: Alzheimer's disease (AD) is a complex neurodegenerative disorder. Quinoline derivatives are being investigated as multi-target agents for AD, particularly as inhibitors of cholinesterase enzymes (AChE and BChE) and modulators of metal-ion-induced amyloid-beta (Aβ) aggregation. researchgate.netnih.gov The 8-hydroxyquinoline (B1678124) structure, in particular, is known to chelate metal ions involved in the disease process. google.com
Research into fluorinated 8-hydroxyquinolines has identified promising candidates. Strategic fluorination of scaffolds like clioquinol (B1669181) and PBT2 led to compounds with exceptional ability to modulate metal ions and inhibit zinc-induced Aβ oligomerization. nih.gov A study on 2-amino-pyrano[3,2-c]quinoline-3-carbonitrile derivatives identified compound 6l (2-amino-4-(4-((4-fluorobenzyl)oxy)-3-methoxyphenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c] quinoline-3-carbonitrile) as a potent and selective butyrylcholinesterase (BChE) inhibitor, with an IC₅₀ value of 1.00 µM. The presence of both fluoro and methoxy groups in this derivative highlights the potential of combining these substitutions for enhanced bioactivity.
Antiepileptic Properties: Quinoline derivatives have also shown potential as anticonvulsant agents. researchgate.net Studies have explored various fused quinoline systems for their ability to protect against seizures in experimental models. For example, a series of 7-alkoxy-4,5-dihydro- nih.govijpsjournal.commdpi.comtriazolo[4,3-a]quinolines were synthesized and tested. researchgate.net Compound 22 , specifically 7-(4-fluorobenzyloxy)-4,5-dihydro- nih.govijpsjournal.commdpi.comtriazolo[4,3-a]quinoline, showed promising anticonvulsant activity in both the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests. researchgate.net While not a 2-methoxy derivative, this finding underscores the utility of the fluoro-substituted quinoline core in designing new antiepileptic candidates.
Table 3: Neurotherapeutic Activity of Selected Quinoline Derivatives This table is interactive. You can sort and filter the data.
| Compound Number | Derivative Class | Therapeutic Target | Assay/Endpoint | Result | Reference |
|---|---|---|---|---|---|
| 6l | 2-Amino-pyrano[3,2-c]quinoline | Anti-Alzheimer | Butyrylcholinesterase (BChE) Inhibition | IC₅₀ = 1.00 µM | |
| 22 | 7-(4-fluorobenzyloxy)-4,5-dihydro- nih.govijpsjournal.commdpi.comtriazolo[4,3-a]quinoline | Antiepileptic | MES Test | ED₅₀ = 11.8 mg/kg | researchgate.net |
| 22 | 7-(4-fluorobenzyloxy)-4,5-dihydro- nih.govijpsjournal.commdpi.comtriazolo[4,3-a]quinoline | Antiepileptic | scPTZ Test | ED₅₀ = 6.7 mg/kg | researchgate.net |
| a12 | Quinoline–sulfonamide | Anti-Alzheimer | MAO-B Inhibition | IC₅₀ = 0.47 µM | researchgate.net |
| a5 | Quinoline–sulfonamide | Anti-Alzheimer | MAO-A Inhibition | IC₅₀ = 0.59 µM | researchgate.net |
Computational Chemistry and in Silico Studies in the Research of 6 Fluoro 2 Methoxyquinoline
Molecular Docking and Ligand-Protein Interaction Analysis
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 6-fluoro-2-methoxyquinoline and its derivatives, docking studies are crucial for elucidating their binding modes within the active sites of target proteins.
Detailed research findings have shown that derivatives of this compound are promising candidates for various therapeutic targets. For instance, molecular docking analyses have been performed to evaluate the binding patterns of these compounds against bacterial enzymes, which are key targets for antimicrobial agents. In one study, derivatives of this compound-3-carbaldehyde were docked against E. coli DNA gyrase B. nih.gov The results indicated good binding affinities, with calculated binding energies ranging from -6.0 to -7.2 kcal/mol, comparable to standard clinical drugs. nih.gov These interactions are primarily stabilized by hydrogen bonds and hydrophobic contacts with key amino acid residues in the enzyme's active site. nih.gov
Similarly, other quinoline (B57606) derivatives have been studied for their potential as anticancer agents. Docking simulations of a related compound, 6-fluoro-4-methoxy-8-methylquinoline-2-carboxylic acid, revealed strong binding interactions with Aurora A kinase, a protein critical for cell cycle regulation. The analysis highlighted specific interactions, such as salt bridges formed by the carboxylic acid group and hydrophobic interactions involving the fluoro and methyl groups, which contribute to the compound's binding affinity and selectivity.
The primary types of non-covalent interactions observed in these protein-ligand complexes include:
Hydrogen Bonds: Essential for specificity, occurring between hydrogen bond donors and acceptors on both the ligand and the protein.
Hydrophobic Interactions: The most common interactions, involving nonpolar residues and contributing significantly to binding affinity. nih.gov
π-Stacking: Aromatic interactions between the quinoline ring system and aromatic residues like phenylalanine, tyrosine, or tryptophan. nih.gov
Salt Bridges: Electrostatic interactions between charged groups, such as a protonated nitrogen on the ligand and a deprotonated carboxylate group on an aspartate or glutamate (B1630785) residue. nih.gov
These detailed interaction analyses, often visualized using software like BIOVIA Discovery Studio or PyMOL, provide a structural basis for the observed biological activity and guide the design of new analogues with improved potency. jbcpm.com
| Derivative/Complex | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Fluoroquinoline-3-carbaldehyde derivatives | E. coli DNA Gyrase B | -6.0 to -7.2 | (Not specified) |
| Zn(II) complex of a 6-fluoroquinoline (B108479) derivative | E. coli DNA Gyrase (6f86) | -7.2 | (Not specified) |
| Zn(II) complex of a 6-fluoroquinoline derivative | E. coli Dihydrofolate Reductase B (7r6g) | -9.9 | (Not specified) |
| Co(II) complex of a 6-fluoroquinoline derivative | S. aureus Tyrosyl-tRNA Synthetase (1JIJ) | -10.5 | (Not specified) |
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., TDDFT)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic properties of this compound and its derivatives. These methods provide insights into the molecule's geometric structure, orbital energies, electrostatic potential, and chemical reactivity.
DFT calculations, often using the B3LYP hybrid functional combined with basis sets like 6-31G* or 6-311++G(d,p), are used to optimize the molecular geometry and predict various properties. nih.govnih.gov For example, analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is critical. The energy gap between HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity. A smaller energy gap suggests that the molecule is more reactive and polarizable. cncb.ac.cn The distribution of these frontier orbitals indicates the likely sites for electrophilic and nucleophilic attack. cncb.ac.cn
Time-Dependent DFT (TD-DFT) is an extension used to predict the electronic absorption and emission spectra of molecules. cncb.ac.cn By calculating the energies of excited states, TD-DFT helps in understanding the photophysical properties of these compounds and can be correlated with experimental UV-Vis spectroscopic data. nih.govcncb.ac.cn For instance, TD-DFT calculations on quinoline derivatives have been used to assign the nature of electronic transitions, such as π→π* or n→π* transitions, and to study the effect of different solvents on the absorption maxima. cncb.ac.cn
Other properties derived from quantum chemical calculations include:
Molecular Electrostatic Potential (MEP): Maps the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is valuable for predicting non-covalent interaction sites. researchgate.net
Nonlinear Optical (NLO) Properties: Calculations of dipole moment, polarizability, and hyperpolarizability can predict a molecule's potential for use in materials science applications. cncb.ac.cn
These theoretical calculations provide a fundamental understanding of the molecule's intrinsic properties, which underpins its interactions with biological targets. researchgate.net
Molecular Dynamics Simulations for Conformational Sampling and Binding Dynamics
While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are crucial for assessing the conformational flexibility of this compound derivatives and the stability of their complexes with target proteins. nih.gov
In a typical MD simulation study, the docked protein-ligand complex is placed in a simulated physiological environment (a box of water molecules and ions) and the system's trajectory is calculated over a period of nanoseconds. nih.govresearchgate.net Analysis of this trajectory provides insights into:
Binding Stability: The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is monitored over time. A stable RMSD profile suggests that the ligand remains securely bound in the active site. researchgate.net
Conformational Changes: MD simulations reveal how the ligand and protein adapt to each other upon binding, including subtle changes in the protein's secondary structure or the ligand's conformation.
Binding Free Energy: Techniques like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) method are used to calculate the binding free energy from the MD trajectory, providing a more accurate estimate of binding affinity than docking scores alone. nih.gov
Key Interactions: The persistence of specific hydrogen bonds and other non-covalent interactions throughout the simulation can be analyzed to identify the most critical interactions for stable binding. nih.gov
Flexibility Analysis: The root-mean-square fluctuation (RMSF) of individual residues can identify which parts of the protein become more or less flexible upon ligand binding. researchgate.net
For example, MD simulations have been used to study quinoline derivatives as potential inhibitors of acetylcholinesterase, a key enzyme in Alzheimer's disease. nih.gov These simulations helped to confirm the stability of the compounds in the enzyme's active site and to quantify the binding energies, identifying the most promising candidates for further development. nih.gov
Cheminformatics Approaches for Library Design and Virtual Screening
Cheminformatics combines computational methods with chemical information to support drug discovery. For this compound, these approaches are vital for designing libraries of derivatives and for performing virtual screening to identify new lead compounds.
Library design often starts with a known active scaffold, such as this compound. Researchers then systematically explore chemical space by introducing various substituents at different positions on the quinoline ring. acs.org This process can be guided by structure-activity relationship (SAR) data from previous studies to create a focused library of compounds with a high probability of biological activity. acs.org The goal is to generate structural diversity to explore interactions with the target protein comprehensively.
Virtual screening is a computational technique used to search large databases of chemical compounds for molecules that are likely to bind to a drug target. researchgate.net There are two main approaches:
Structure-Based Virtual Screening (SBVS): This method uses the 3D structure of the target protein. A library of compounds is docked into the protein's active site, and the molecules are ranked based on their predicted binding affinity (docking score). researchgate.net This is an efficient way to identify novel scaffolds that fit the target's binding pocket.
Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, this approach uses the structure of known active ligands. A model (e.g., a pharmacophore model or a quantitative structure-activity relationship (QSAR) model) is built based on the features of the known actives. This model is then used to screen a database for other molecules that share these features.
These cheminformatics tools allow researchers to evaluate thousands or even millions of compounds in silico, significantly narrowing down the number of candidates that need to be synthesized and tested experimentally. researchgate.net
Predictive Modeling for ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties
A successful drug candidate must not only be potent against its target but also possess favorable ADMET properties. In silico predictive modeling is now a standard practice in early-stage drug discovery to flag compounds that are likely to fail later due to poor pharmacokinetics or toxicity. uniroma1.it
Various computational models and software platforms, such as SwissADME, PreADMET, ADMETlab, and ADMET Predictor, are used to estimate these properties for derivatives of this compound. nih.govjbcpm.comscbdd.comsimulations-plus.com These tools use quantitative structure-property relationship (QSPR) models built from large datasets of experimental data.
Key predicted properties include:
Physicochemical Properties: Molecular Weight (MW), LogP (lipophilicity), and Topological Polar Surface Area (TPSA).
Drug-Likeness: Evaluation based on rules like Lipinski's Rule of Five, which helps to predict oral bioavailability. nih.gov Studies on derivatives of this compound have shown that they can be designed to comply with these rules. nih.gov
Absorption: Prediction of properties like gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeation. jbcpm.com
Metabolism: Prediction of inhibition or substrate activity for major cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP3A4), which are crucial for drug metabolism and potential drug-drug interactions. jbcpm.com
Toxicity: Prediction of various toxicity endpoints, such as mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and acute toxicity (LD50). jbcpm.com
By evaluating these properties early, chemists can modify the structure of this compound derivatives to improve their ADMET profile, for example, by reducing lipophilicity to decrease metabolic clearance or by blocking sites of potential toxic metabolism.
| ADMET Parameter | Description | Typical In Silico Prediction Goal for Oral Drugs |
| Absorption | ||
| GI Absorption | Rate and extent of absorption from the gut. | High |
| BBB Permeant | Ability to cross the blood-brain barrier. | Yes (for CNS targets), No (for peripheral targets) |
| P-gp Substrate | Whether the compound is a substrate of P-glycoprotein, an efflux pump. | No |
| Distribution | ||
| LogP | Octanol-water partition coefficient, a measure of lipophilicity. | 1-3 |
| Metabolism | ||
| CYP Isoforms (e.g., 2D6, 3A4) | Inhibition of major metabolic enzymes. | Non-inhibitor |
| Excretion | ||
| LogKp (Skin Permeability) | Rate of permeation through the skin. | Low (for oral drugs) |
| Toxicity | ||
| hERG Inhibition | Blockade of the hERG potassium channel, linked to cardiotoxicity. | No |
| AMES Mutagenicity | Potential to cause DNA mutations. | Negative |
| LD50 (mg/kg) | Median lethal dose, a measure of acute toxicity. | High value (low toxicity) |
Metabolic Pathways and Pharmacokinetic Assessment of 6 Fluoro 2 Methoxyquinoline Analogues
Biotransformation Reactions in Biological Systems (e.g., Hydroxylation, N-Oxidation)
Quinoline (B57606) and its analogues undergo extensive Phase I biotransformation reactions, which introduce or expose functional groups on the molecule. The primary reactions involved are oxidation, such as hydroxylation and N-oxidation, catalyzed by various enzymes. rsc.org
Hydroxylation is a major metabolic pathway for quinoline compounds. rsc.org For the basic quinoline structure, hydroxylation can occur at various positions on the ring. For instance, studies have identified 3-hydroxyquinoline (B51751) as a major metabolite in dogs and rabbits. epa.gov In some cases, dihydroxy metabolites like 5,6-dihydroxy-5,6-dihydroquinoline are also formed. iarc.fr The introduction of a hydroxyl group generally increases the water solubility of the compound, preparing it for subsequent conjugation and excretion. rsc.org
N-oxidation is another significant biotransformation pathway, leading to the formation of quinoline-N-oxide. rsc.orgepa.gov This reaction has been observed in hepatic microsomal preparations from various species. epa.gov For more complex fluoroquinolones, N-oxidation often occurs on piperazine (B1678402) rings if present. asm.org For example, enrofloxacin (B1671348) can be metabolized to enrofloxacin N-oxide. asm.org
Other notable Phase I reactions include:
O-dealkylation: Methoxy (B1213986) groups, such as the one in 6-fluoro-2-methoxyquinoline, are susceptible to O-dealkylation, which removes the methyl group to form a hydroxyl group. mdpi.com This process can significantly alter the compound's biological properties.
Dealkylation: N-dealkylation can occur on substituted side chains, as seen in the conversion of enrofloxacin to ciprofloxacin. asm.org
Epoxidation: The formation of an epoxide, such as quinoline-5,6-epoxide, is another metabolic route, which can then be further metabolized to a diol. oup.com
These biotransformation reactions can sometimes lead to metabolites with altered biological activity or toxicity compared to the parent compound. rsc.org The specific metabolites formed can vary significantly depending on the animal species and the specific structure of the quinoline analogue. nih.govtandfonline.com
Role of Cytochrome P450 Enzymes in Quinoline Metabolism
The biotransformation of quinoline and its derivatives is predominantly mediated by the cytochrome P450 (CYP450) superfamily of enzymes, which are primarily located in the liver. rsc.orgtandfonline.com Different CYP isoforms exhibit varying specificities for quinoline substrates and are responsible for catalyzing distinct metabolic reactions. oup.com
Key CYP450 enzymes involved in quinoline metabolism include:
CYP1A2: This isoform is significantly involved in the metabolism of several quinoline-based drugs and compounds. nih.govscienceopen.com It is known to metabolize clozapine (B1669256) and olanzapine, which feature related heterocyclic structures. jpn.ca CYP1A2 can catalyze the formation of quinoline-5,6-epoxide from quinoline. oup.com Furthermore, quinolone antibiotics can act as inhibitors of CYP1A2, highlighting the potential for drug-drug interactions. nih.govmdpi.com
CYP2E1: This enzyme is the principal catalyst for the formation of 3-hydroxyquinoline in human liver microsomes. oup.com
CYP2A6: In human liver microsomes, CYP2A6 is the main enzyme responsible for converting quinoline to quinoline-1-oxide. oup.com It is also implicated in the formation of the quinoline-5,6-epoxide. oup.com Studies have shown that fluoroquinolines, including 6-fluoroquinoline (B108479), can inhibit CYP2A6 activity. jst.go.jp
CYP3A4: While CYP3A4's role can be minor for some quinolines at therapeutic concentrations, it can contribute to N-oxidation and other metabolic pathways for various analogues. oup.comjpn.ca The presence of a fluorine atom at the 6-position of a quinoline structure has been noted to reduce metabolism mediated by CYP3A4 compared to non-fluorinated versions. vulcanchem.com
The specific CYP enzymes involved can differ between species. For example, in rat liver microsomes, CYP1A2 appears to be responsible for producing the quinoline-5,6-epoxide. oup.com The inhibition or induction of these enzymes by other co-administered drugs can significantly alter the pharmacokinetic profile of quinoline analogues. mdpi.com
Table 1: Major Cytochrome P450 Isoforms and their Role in Quinoline Metabolism
| CYP Isoform | Primary Metabolic Reaction(s) | Substrate/Product Example | Species Studied | Reference(s) |
|---|---|---|---|---|
| CYP1A2 | Epoxidation, Hydroxylation | Quinoline → Quinoline-5,6-epoxide | Human, Rat | oup.comnih.gov |
| CYP2E1 | Hydroxylation | Quinoline → 3-hydroxyquinoline | Human, Rat | oup.com |
| CYP2A6 | N-oxidation, Epoxidation | Quinoline → Quinoline-1-oxide | Human | oup.comjst.go.jp |
| CYP3A4 | N-oxidation | General quinoline metabolism | Human | oup.comjpn.ca |
Conjugation Reactions (e.g., Glucuronidation, Sulfation) and Excretion Pathways
Following Phase I biotransformation, the resulting metabolites, now bearing functional groups like hydroxyls, are often subjected to Phase II conjugation reactions. rsc.org These reactions attach endogenous, polar molecules to the metabolite, further increasing water solubility and facilitating elimination from the body. researchgate.net
The main conjugation pathways for quinoline metabolites are:
Glucuronidation: This is a major metabolic pathway where glucuronic acid is attached to hydroxylated metabolites. researchgate.netresearchgate.net For example, 3-hydroxyquinoline is excreted in part as a glucuronide conjugate. epa.gov Studies in rainbow trout have shown that about 14% of quinoline-related radioactivity in bile was present as glucuronide conjugates.
Sulfation: This process involves the conjugation of a sulfonate group to a hydroxyl group. researchgate.netresearchgate.net Metabolites such as 5,6-dihydroxy-5,6-dihydroquinoline have been found to be excreted as a monosulfate conjugate in rabbits. iarc.fr
Once conjugated, these highly water-soluble metabolites are readily eliminated from the body. The primary routes of excretion for quinolones and their metabolites are renal (urine) and hepatic (feces via bile). nih.gov Urinary excretion is a major pathway, with metabolites being cleared through glomerular filtration and tubular secretion. epa.govnih.gov For some quinolines, excretion can be nearly complete within 24 hours. epa.gov In aquatic species, branchial (gill) excretion has also been identified as a rapid and primary route for the parent compound. researchgate.net
Impact of Structural Modifications on Metabolic Stability and Bioavailability
Fluorine Substitution: The introduction of fluorine atoms is a common strategy in medicinal chemistry to enhance metabolic stability. osti.gov
Blocking Metabolic Sites: A fluorine atom can be placed at a position susceptible to metabolic attack (e.g., hydroxylation), thereby preventing the reaction and increasing the compound's half-life. osti.govresearchgate.net For example, fluorination at specific positions on amodiaquine, a 4-aminoquinoline, resulted in analogues that were more resistant to bioactivation. nih.gov
Altering Electronic Properties: Fluorine's high electronegativity can alter the electronic landscape of the molecule, which can influence enzyme binding and reactivity. vulcanchem.commdpi.com
Enhancing Bioavailability: Fluorine substitution can increase a molecule's lipophilicity, which may improve membrane permeability, absorption, and oral bioavailability. vulcanchem.comresearchgate.net However, the effect on lipophilicity can be variable. rsc.org
Other Substitutions:
Methoxy Groups: The presence of a methoxy group, as in this compound, can modulate solubility and metabolic stability. However, this group is also a potential site for O-dealkylation, which can be a primary clearance pathway. mdpi.com
Alkyl Groups: Modifying alkyl groups on side chains can also influence metabolism. For instance, replacing a methyl group with an ethyl group on the carboxamide of a quinoline derivative was found to enhance metabolic clearance. tandfonline.com
The interplay between different structural features determines the ultimate pharmacokinetic properties. High bioavailability is crucial for convenient administration, while metabolic stability ensures that the compound remains in the body long enough to exert its biological effect. mdpi.com Lead optimization often involves balancing these properties to achieve a desirable absorption, distribution, metabolism, and excretion (ADME) profile. mdpi.com
Advanced Analytical Methodologies for the Characterization and Quantification of 6 Fluoro 2 Methoxyquinoline in Research
Spectroscopic Techniques (NMR, Mass Spectrometry) for Structural Elucidation
Spectroscopic methods are indispensable for the definitive structural confirmation of 6-fluoro-2-methoxyquinoline. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the principal techniques used for this purpose, each providing unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei within a molecule. For this compound, ¹H NMR and ¹³C NMR are routinely used to map the carbon-hydrogen framework, while ¹⁹F NMR is crucial for confirming the presence and position of the fluorine substituent.
In a typical ¹H NMR spectrum of a related compound, 6-methoxy-4-phenylquinoline, the methoxy (B1213986) group protons (-OCH₃) appear as a singlet around 3.76-3.90 ppm. rsc.org The aromatic protons of the quinoline (B57606) ring system exhibit complex splitting patterns in the downfield region, generally between 7.0 and 9.0 ppm, due to spin-spin coupling. rsc.org For instance, in 6-methoxy-4-phenylquinoline, the proton at the C2 position appears as a doublet at approximately 8.76 ppm. rsc.org
¹³C NMR spectroscopy provides information about the carbon skeleton. In quinoline derivatives, the carbon atoms of the heterocyclic and benzene (B151609) rings resonate in the range of approximately 100-160 ppm. For example, in 6-methoxy-4-phenylquinoline, the carbon of the methoxy group is typically observed around 55 ppm. rsc.org The carbon atom attached to the fluorine in a fluorinated quinoline, such as 6-fluoro-4-methoxyquinoline, is expected to show a characteristic chemical shift of around 141 ppm.
¹⁹F NMR is particularly informative for fluorinated compounds. The chemical shift of the fluorine atom in this compound provides direct evidence of its electronic environment. For instance, in a similar compound, 6-fluoro-2-((perfluorophenyl) methoxy) quinoline, the fluorine on the quinoline ring exhibits a distinct signal. rsc.org
Mass Spectrometry (MS):
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound, which aids in its identification. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental composition. For a related compound, 6-fluoro-2-methylquinoline, the molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight of 161.18 g/mol . nih.gov The fragmentation pattern in the mass spectrum provides further structural clues.
The following table summarizes typical spectroscopic data for quinoline derivatives related to this compound:
| Spectroscopic Data for Related Quinoline Derivatives | |
| Technique | Observed Features |
| ¹H NMR | Methoxy protons (-OCH₃): ~3.8-4.0 ppm (singlet) rsc.orgrsc.org |
| Aromatic protons: ~7.0-9.0 ppm (multiplets, doublets) rsc.org | |
| ¹³C NMR | Methoxy carbon (-OCH₃): ~55 ppm rsc.orgmdpi.com |
| Aromatic carbons: ~100-160 ppm rsc.orgmdpi.com | |
| Carbon-Fluorine (C-F): ~141 ppm | |
| Mass Spectrometry (ESI-MS) | Molecular ion peak corresponding to the compound's mass. |
Chromatographic Methods (LC, GC) for Purity and Quantitative Analysis
Chromatographic techniques are essential for separating this compound from impurities and for its quantification. Liquid chromatography (LC) and gas chromatography (GC) are the most commonly employed methods.
Liquid Chromatography (LC):
High-performance liquid chromatography (HPLC) is a versatile technique for purity assessment and quantitative analysis. A common setup for analyzing quinoline derivatives involves a reverse-phase C18 column. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer, like 0.1% formic acid. Detection is often performed using a UV detector at a wavelength where the compound exhibits strong absorbance, for example, 254 nm. This method can effectively separate the target compound from starting materials, byproducts, and degradation products. For quantitative analysis, a calibration curve is constructed using standards of known concentration.
LC coupled with mass spectrometry (LC-MS) combines the separation power of LC with the sensitive and specific detection of MS. This is particularly useful for identifying and quantifying trace-level impurities. rsc.org
Gas Chromatography (GC):
Gas chromatography is suitable for the analysis of volatile and thermally stable compounds like this compound. A typical GC analysis involves injecting the sample into a heated port, where it is vaporized and carried by an inert gas through a capillary column. academicjournals.org The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase coated on the column wall. The purity of 6-fluoro-2-methylquinoline, a closely related compound, is often determined by GC, with purities of >98.0% being commercially available.
GC coupled with mass spectrometry (GC-MS) is a powerful combination for the identification of unknown components in a sample. The GC separates the mixture, and the MS provides mass spectra for each eluting peak, allowing for their identification by comparison with spectral libraries. nih.govacademicjournals.org
The table below outlines typical chromatographic conditions for the analysis of related quinoline compounds:
| Chromatographic Conditions for Related Quinoline Analysis | |
| Technique | Typical Conditions |
| HPLC | Column: Reverse-phase C18 |
| Mobile Phase: Acetonitrile/Water with an acid modifier (e.g., formic acid) | |
| Detection: UV at a specific wavelength (e.g., 254 nm) | |
| GC | Purity Analysis: Routinely used for purity assessment of similar compounds. ruifuchemical.com |
| Coupling: Often coupled with MS for definitive identification of components. nih.govacademicjournals.org |
X-ray Crystallography for Solid-State Structural Analysis (if applicable)
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide unambiguous confirmation of its molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.
The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This pattern is then used to construct an electron density map of the molecule, from which the atomic positions can be determined. For example, the crystal structure of a related compound, 6,8-dibromo-2-(4-fluorophenyl)-2,3-dihydroquinolin-4(1H)-one, has been determined, revealing the conformation of the quinolinone ring and the orientation of the substituent groups. mdpi.com While no specific X-ray crystallographic data for this compound was found in the provided search results, the technique remains a powerful option for its definitive solid-state structural characterization, should a suitable crystal be obtained. researchgate.netresearchgate.net
Future Directions and Translational Research Perspectives
Development of Novel 6-Fluoro-2-methoxyquinoline-Based Therapeutics
The scaffold of this compound is a key component in the development of new therapeutic agents. For instance, a derivative, 6-fluoro-2-methoxy phenyl, has shown significant effectiveness and selectivity for histone deacetylase 3 (HDAC3) over HDAC1/2. nih.gov Such specific inhibitors are valuable because they could reduce the off-target effects often seen with less selective treatments. nih.gov
The creation of new drugs often involves combining different chemical structures to enhance their effects. This "molecular hybridization" approach is a promising strategy for developing new treatments. researchgate.net By fusing parts of different drug fragments into one molecule, researchers aim to create hybrid molecules that can attack bacterial targets in new ways or from multiple angles. researchgate.net
Research into quinoline (B57606) derivatives is ongoing, with a focus on creating compounds that can overcome drug resistance in cancer and other diseases. bohrium.com The development of these new agents is supported by advanced synthesis techniques that allow for the creation of complex molecules. rsc.org For example, dimethyl 2-fluoromalonate has been used in the large-scale synthesis of 3-fluoroquinoline (B1210502) derivatives, which are being explored as new antibacterial drugs. worktribe.com
One area of particular interest is the development of treatments for neurodegenerative diseases. Researchers are designing new compounds based on the structures of known drugs to improve their effectiveness. For example, by combining features of idalopirdine (B1259171) and SB-271046, scientists are working to create more potent antagonists for the 5-HT6 receptor, a target in Alzheimer's disease therapy. mdpi.com
The following table includes a list of related therapeutic compounds.
| Compound Name | CAS Number | Molecular Formula | Application/Use |
| This compound | Not Available | C10H8FNO | Core structure for therapeutic development |
| 6-Fluoro-4-hydroxy-2-(trifluoromethyl)quinoline (B1362431) | 31009-34-4 | C10H5F4NO | Precursor for antitubercular and antiplasmodial agents ossila.com |
| 6-Fluoroquinoline-2-carboxylic acid | 86324-51-8 | C10H6FNO2 | Building block for bioactive molecules |
| 3-benzyl-6-bromo-2-methoxyquinoline | 654655-69-3 | C17H14BrNO | Intermediate for the tuberculosis drug Bedaquiline chemicalbook.combio-synth.inchemicalbook.com |
| 6-Fluoro-4-hydroxyquinoline (B1304773) | 21873-50-7 | C9H6FNO | Research and development in medicinal chemistry chemicalbook.com |
| 6-Fluoro-4-hydroxy-2-methylquinoline | Not Available | C11H10FNO | Pharmaceutical and agrochemical synthesis chemimpex.com |
Strategies for Overcoming Drug Resistance in Pathogens
Drug resistance in pathogens is a major challenge in modern medicine. One of the key ways bacteria develop resistance is by preventing antibiotics from reaching their targets inside the cell. frontiersin.org This can happen through changes in the bacterial cell membrane that reduce permeability or through efflux pumps that actively remove the drug from the cell. frontiersin.orglumenlearning.com
Another common resistance mechanism is the modification of the drug's target site within the pathogen. frontiersin.org This can involve enzymatic changes to the binding site, mutations in the genes that code for the target, or even the replacement of the original target. frontiersin.org For example, some bacteria produce enzymes that can alter antibiotics by adding chemical groups, which stops the drug from working. frontiersin.org
To counter these resistance strategies, researchers are exploring several approaches. One is the use of combination therapies, where multiple drugs are used at the same time to target different pathways or to prevent the emergence of resistant strains. mdpi.com This is a common strategy for treating infections like tuberculosis and Helicobacter pylori. mdpi.com
Another approach is the development of "antibiotic adjuvants," which are compounds that can help overcome resistance mechanisms. These can work by inhibiting the enzymes that break down antibiotics, blocking efflux pumps, or making the bacterial membrane more permeable to the drug. ophrp.org For instance, clavulanic acid is a β-lactamase inhibitor that is used with penicillins to protect them from being destroyed by bacterial enzymes. lumenlearning.comophrp.org
The development of new quinoline-based compounds is also a key strategy. researchgate.net By modifying the chemical structure of quinolines, scientists aim to create drugs that are effective against resistant strains of bacteria and other pathogens. acs.org This includes creating hybrid molecules that combine the quinoline structure with other pharmacophores to enhance their activity. researchgate.net
Exploration of Polypharmacology and Multi-Target Approaches
Polypharmacology, the concept of designing drugs that can interact with multiple targets, is a growing area of interest in drug discovery. This approach is particularly relevant for treating complex diseases like cancer and neurodegenerative disorders, where multiple biological pathways are often involved.
One example of a multi-target approach is the development of triple angiokinase inhibitors for cancer therapy. These drugs are designed to block several key signaling pathways involved in tumor growth and blood vessel formation, such as those involving VEGFR, FGFR, and PDGFR. nih.gov By hitting multiple targets at once, these inhibitors can have a more significant impact on the disease. nih.gov
Quinoline derivatives are well-suited for this type of multi-target strategy. Their versatile chemical structure allows for modifications that can create compounds with broad-spectrum activity against various cancers, including those that have developed resistance to other drugs. researchgate.net
In the context of neurodegenerative diseases, multi-functional compounds are being developed to address the various factors that contribute to these conditions. For example, researchers are creating indole-based compounds that can modulate multiple molecular targets involved in neurodegeneration. mdpi.com
The following table lists compounds that are part of multi-target drug discovery efforts.
| Compound Name | Application/Use | Key Findings |
| WXFL-152 | Triple angiokinase inhibitor for cancer therapy | Inhibits VEGFR, FGFR, and PDGFR pathways, showing significant anticancer effects in preclinical models. nih.gov |
| 4-(3-chloro-4-(3-cyclopropylthioureido)phenoxy)-7-methoxyquinoline-6-carboxamide | Potential triple-angiokinase inhibitor | Lead compound for optimization in developing multi-target cancer therapies. nih.gov |
| Indole-based 5-HT6R antagonists | Anti-neurodegenerative agents | Designed to modulate multiple molecular targets in neurodegenerative diseases. mdpi.com |
Applications Beyond Traditional Medicinal Chemistry
The versatility of the quinoline structure extends beyond its use in medicine. Quinoline and its derivatives have found applications in a variety of other fields, including materials science and agrochemicals. nih.gov
In material science, for example, 6-methoxyquinoline (B18371) is being investigated for its use in organic light-emitting diodes (OLEDs). nbinno.com Its electronic properties make it a candidate for improving the efficiency and performance of these display technologies. nbinno.com Additionally, quinoline derivatives are used as ligands in coordination chemistry, which helps researchers understand enzyme functions and biochemical pathways. nbinno.com
In the agricultural sector, compounds like 6-fluoro-4-hydroxy-2-methylquinoline serve as intermediates in the synthesis of crop protection agents. chemimpex.com These derivatives are used to develop effective herbicides and fungicides, contributing to more sustainable farming practices. chemimpex.com
The chemical industry also utilizes quinoline derivatives in the production of dyes and as anti-foaming agents in refineries. nih.gov The unique chemical properties of these compounds make them valuable building blocks for creating a wide range of industrial products. nbinno.com
The following table highlights some of the non-medicinal applications of quinoline derivatives.
| Compound | Application |
| 6-Methoxyquinoline | Organic light-emitting diodes (OLEDs), ligand in coordination chemistry, synthesis of fluorescent sensors nbinno.com |
| 6-Fluoro-4-hydroxy-2-methylquinoline | Intermediate in the synthesis of herbicides and fungicides chemimpex.com |
| 6-Fluoroquinoline-2-carboxylic acid | Production of dyes and agrochemicals |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
